molecular formula C13H9ClN4S B6633788 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile

4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile

Cat. No. B6633788
M. Wt: 288.76 g/mol
InChI Key: CNRAATZTKBZAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile, also known as CT99021, is a small molecule inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme. This compound has been widely studied in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile exerts its pharmacological effects by inhibiting the activity of the GSK-3 enzyme. GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile modulates the activity of downstream signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway.
Biochemical and Physiological Effects
4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile induces cell cycle arrest and apoptosis by inhibiting the activity of the Wnt/β-catenin pathway. In diabetes models, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile improves insulin sensitivity and glucose metabolism by activating the insulin signaling pathway. In neurological disorder models, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile enhances neurogenesis and improves cognitive function by activating the mTOR pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile for lab experiments is its specificity for the GSK-3 enzyme. This allows researchers to selectively modulate the activity of this enzyme without affecting other cellular processes. However, one of the limitations of 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile for use in aqueous solutions. Additionally, further studies are needed to fully elucidate the therapeutic potential of 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile in various diseases and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-2-aminophenol, which is then reacted with ethyl 4-cyanobutyrate to form 4-chloro-2-[1-(4-cyanophenyl)ethylamino]phenol. The final step involves the cyclization of this compound with thiourea to yield 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile has been extensively studied in scientific research due to its potential therapeutic applications in various diseases. In cancer research, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. In diabetes research, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile has been shown to improve insulin sensitivity and glucose metabolism in animal models. In neurological disorder research, 4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile has been shown to enhance neurogenesis and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c1-8(10-4-2-9(6-15)3-5-10)17-13-18-12(14)11(7-16)19-13/h2-5,8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRAATZTKBZAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile

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